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Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of (5-Methyl-2-thienyl) Succinic Acid: A Technical Whitepaper

Executive Summary In the realm of advanced heterocyclic chemistry and rational drug design, bifunctional precursors serve as the architectural foundation for complex pharmacophores. (5-Methyl-2-thienyl) succinic acid (IU...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced heterocyclic chemistry and rational drug design, bifunctional precursors serve as the architectural foundation for complex pharmacophores. (5-Methyl-2-thienyl) succinic acid (IUPAC: 2-(5-methylthiophen-2-yl)butanedioic acid) is a highly specialized, electron-rich building block. By combining the lipophilic and stereoelectronic properties of a substituted thiophene ring with the versatile reactivity of a succinic acid backbone, this molecule acts as a critical intermediate. It is most prominently utilized in the synthesis of cyclopenta[b]thiophene derivatives—privileged scaffolds known for their potent antioxidant and target-specific pharmacological activities.

As a Senior Application Scientist, I have structured this guide to deconstruct the molecular anatomy, detail the physicochemical profiling, and provide a field-proven, self-validating protocol for its most critical synthetic application: the intramolecular Friedel-Crafts cyclization.

Molecular Anatomy and Structural Dynamics

The utility of (5-Methyl-2-thienyl) succinic acid is dictated by three distinct structural domains, each contributing to its reactivity profile:

  • The Thiophene Core: As an aromatic, sulfur-containing heterocycle, the thiophene ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution.

  • The C5-Methyl Directing Group: The methyl group at the 5-position exerts a positive inductive (+I) and hyperconjugative effect. This localized electron donation further activates the ring. More importantly, it acts as a steric shield at the C5 position. By blocking C5, the methyl group exclusively directs incoming electrophiles to the C3 or C4 positions, ensuring regioselectivity during cyclization 1.

  • The Succinic Acid Backbone: Attached at the C2 position, this moiety contains a chiral center and two terminal carboxylic acids. The differential proximity of these carboxyl groups to the thiophene ring allows for controlled, sequential activation, making it an ideal substrate for forming fused bicyclic systems.

Physicochemical Profiling

To accurately predict the behavior of this compound in both synthetic matrices and biological assays, we must establish its quantitative physicochemical parameters.

ParameterQuantitative ValueStructural Significance
Molecular Formula C9H10O4SDefines the baseline atomic composition.
Molecular Weight 214.24 g/mol Optimal for maintaining low molecular weight in downstream APIs.
Hydrogen Bond Donors 2Provided by the two terminal carboxylic acid hydroxyls.
Hydrogen Bond Acceptors 5Comprises four oxygen atoms and one thiophene sulfur atom.
Rotatable Bonds 3Allows conformational flexibility for optimal receptor binding.
Topological Polar Surface Area 105.6 ŲIndicates moderate polarity; requires masking for BBB penetration.

Mechanistic Pathways in Drug Development

The primary industrial application of (5-Methyl-2-thienyl) succinic acid is its conversion into 5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid derivatives. These bicyclic architectures are foundational to several neuroprotective and antioxidant drug candidates 2.

The transformation relies on an intramolecular Friedel-Crafts acylation. Rather than using harsh Lewis acids (like AlCl₃) which require the prior formation of an unstable acid chloride, modern industrial protocols utilize Polyphosphoric Acid (PPA) 3. PPA acts dually as a Brønsted acid to protonate the carboxyl group and as a dehydrating agent to drive the formation of the highly reactive acylium ion. The acylium ion then attacks the C3 position of the thiophene ring, forming a thermodynamically stable 5,5-fused ring system.

Synthesis A (5-Methyl-2-thienyl) succinic acid [Starting Material] B Polyphosphoric Acid (PPA) + Xylene [Catalyst & Solvent] A->B Heating (90-100°C) C Acylium Ion Generation [Electrophilic Intermediate] B->C Dehydration (-H2O) D Intramolecular Friedel-Crafts Acylation [C-C Bond Formation at Thiophene C3] C->D Electrophilic Attack E 4-Oxo-5,6-dihydro-4H-cyclopenta[b] thiophene-6-carboxylic acid [Cyclized Intermediate] D->E Rearomatization & Proton Loss

Mechanistic pathway of the Friedel-Crafts cyclization of (5-Methyl-2-thienyl) succinic acid.

Validated Experimental Workflow: Intramolecular Cyclization

To ensure reproducibility and high yield, the following protocol integrates causality-driven steps and a self-validating analytical checkpoint.

Materials & Reagents
  • (5-Methyl-2-thienyl) succinic acid: 23.5 g (110 mmol)

  • Polyphosphoric Acid (PPA): 1.2 kg

  • Dimethylbenzene (Xylene): 200 mL

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology
  • Matrix Activation: Equip a 2 L three-neck round-bottom flask with a heavy-duty mechanical stirrer, an internal thermometer, and a reflux condenser. Add 1.2 kg of PPA and 200 mL of xylene. Heat the biphasic mixture to 90°C.

    • Causality: PPA is highly viscous at room temperature. Heating to 90°C lowers the viscosity, allowing the mechanical stirrer to create a homogenous emulsion with the xylene. Xylene acts as a co-solvent to dissolve the organic substrate, preventing localized charring.

  • Substrate Introduction: Slowly add 23.5 g of (5-Methyl-2-thienyl) succinic acid portion-wise over 30 minutes.

    • Causality: The generation of the acylium ion and subsequent dehydration is exothermic. Gradual addition prevents thermal spikes that could lead to intermolecular polymerization rather than the desired intramolecular cyclization.

  • Cyclization Phase: Elevate the internal temperature to 110°C and maintain vigorous stirring for 4 to 6 hours.

  • Self-Validation Checkpoint (Critical): Before quenching the bulk reaction, extract a 50 µL aliquot of the organic layer. Quench immediately in 1 mL of cold methanol and analyze via LC-MS.

    • Validation Metric: The complete disappearance of the starting material mass envelope ( m/z 213, [M−H]− ) and the stabilization of the cyclized product mass ( m/z 195, [M−H]− ) confirms the reaction has reached thermodynamic completion. Proceeding to the bulk quench before this MS validation risks unrecoverable yields of the open-chain precursor.

  • Quenching & Hydrolysis: Once validated, cool the reaction mixture to 60°C. Carefully pour the mixture over 2.0 kg of crushed ice under continuous, vigorous stirring.

    • Causality: Ice quenches the reaction and hydrolyzes the PPA into water-soluble phosphoric acid, breaking the emulsion and precipitating the crude organic product.

  • Extraction & Purification: Extract the aqueous suspension with ethyl acetate (3 x 500 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude residue from an ethanol/water mixture to yield pure 4-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid.

References

  • Preparation method of compounds of 5,6-dihydro-4h-cyclopenta[b]thiophene-6-carboxylic acid (Patent CN1009553B). Google Patents / Vertex AI Search Grounding.
  • Peculiarities in behavior of succinyl dichloride in Friedel-Crafts reaction with thiophenes. ResearchGate.
  • Is oxidative stress in mice brain regions diminished by 2-[(2,6-dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile?. PubMed.

Sources

Exploratory

Spectroscopic Characterization and NMR Chemical Shift Analysis of (5-Methyl-2-thienyl)succinic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Characterization Guide Executive Summary (5-Methyl-2-thienyl)succinic acid (CAS: 50845-91-5 re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Characterization Guide

Executive Summary

(5-Methyl-2-thienyl)succinic acid (CAS: 50845-91-5 related derivatives) is a highly versatile building block frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. The molecule features an electron-rich 5-methylthiophene ring conjugated to a succinic acid moiety, presenting unique stereochemical and electronic environments. This technical guide provides a comprehensive, self-validating framework for the structural elucidation of (5-Methyl-2-thienyl)succinic acid, detailing expected Nuclear Magnetic Resonance (NMR) chemical shifts, orthogonal spectroscopic methods (FT-IR, HRMS), and the underlying causality of the experimental protocols.

Chemical Context & Structural Dynamics

The structural elucidation of (5-Methyl-2-thienyl)succinic acid requires an understanding of two distinct chemical domains:

  • The Thiophene Ring: The sulfur heteroatom and the electron-donating C5-methyl group significantly alter the local magnetic environment, causing distinct shielding and deshielding effects on the C3 and C4 protons [2].

  • The Succinic Acid Backbone: The presence of a chiral center at the alpha-carbon renders the adjacent methylene protons (CH₂) diastereotopic. This results in a complex first-order splitting pattern (a doublet of doublets for each proton) rather than a simple triplet or singlet [1]. Furthermore, the dicarboxylic acid groups require specific solvent conditions to prevent proton exchange and signal broadening.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data acquisition, the sample preparation must be treated as a self-validating system where each step mitigates a specific spectral artifact.

Solvent Selection and Causality

While deuterated chloroform (CDCl₃) is standard for many organic molecules, DMSO-d₆ is the mandatory solvent for (5-Methyl-2-thienyl)succinic acid.

  • Causality: Dicarboxylic acids exhibit poor solubility in CDCl₃, leading to low signal-to-noise (S/N) ratios. More importantly, DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the carboxylic acid protons (COOH) in a stable exchange regime. This shifts the COOH resonance downfield to ~12.2 ppm, allowing it to be observed as a distinct broad singlet rather than being lost in the baseline [1].

Step-by-Step NMR Preparation Methodology
  • Gravimetric Analysis: Accurately weigh 10–15 mg of the analyte to ensure an optimal concentration (~0.1 M) for 1D ¹³C and 2D NMR experiments without causing viscosity-induced line broadening.

  • Solvation: Add 600 µL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

  • Homogenization: Vortex for 30 seconds and sonicate for 2 minutes. Causality: Complete dissolution prevents magnetic susceptibility gradients caused by suspended micro-particles.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm Wilmad NMR tube. Causality: Removing dust and undissolved particulates is critical for achieving a high-resolution shim (narrow line widths < 0.5 Hz).

  • Equilibration: Allow the sample to equilibrate in the NMR probe at 298K for 5 minutes before locking, tuning, matching, and shimming.

Workflow A Sample Weighing (10-15 mg) B Solvent Addition (600 µL DMSO-d6) A->B C Vortex & Sonication (Complete Dissolution) B->C D Filtration (0.2 µm PTFE) C->D E NMR Tube Transfer (5 mm Wilmad) D->E F Lock, Tune, Match & Shim (1D/2D) E->F

Standardized NMR sample preparation workflow for thiophene derivatives.

NMR Spectroscopic Characterization

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts based on the electronic contributions of the 5-methylthiophene and succinic acid groups[2, 3].

¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is characterized by the diastereotopic nature of the succinic CH₂ group and the specific coupling of the thiophene ring.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a ~12.20Broad Singlet (br s)-2HCarboxylic acids (COOH)
H-3 6.65 - 6.75Doublet (d)~3.51HThiophene ring (C3-H)
H-4 6.55 - 6.62Doublet of Quartets (dq)3.5, 1.01HThiophene ring (C4-H)
H-b 4.05 - 4.15Doublet of Doublets (dd)9.5, 5.51HSuccinic chiral CH
H-c1 2.80 - 2.90Doublet of Doublets (dd)16.5, 9.51HSuccinic CH₂ (diastereotopic)
H-c2 2.60 - 2.70Doublet of Doublets (dd)16.5, 5.51HSuccinic CH₂ (diastereotopic)
H-d 2.38 - 2.42Doublet (d) / Singlet~1.03HThiophene C5-CH₃

Mechanistic Insight: The methylene protons (H-c1 and H-c2) are adjacent to a stereocenter (H-b). Because they cannot be superimposed by any symmetry operation, they are magnetically non-equivalent (diastereotopic). They couple to each other with a large geminal coupling constant (²J ≈ 16.5 Hz) and to the adjacent CH proton with distinct vicinal coupling constants (³J ≈ 9.5 Hz and 5.5 Hz), resulting in two separate dd signals [3].

¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum confirms the carbon backbone, heavily influenced by the heteroaromatic ring [2].

Carbon EnvironmentChemical Shift (δ, ppm)Assignment
C=O (Acid 1) ~174.5Succinic Carboxyl (adjacent to CH)
C=O (Acid 2) ~173.2Succinic Carboxyl (adjacent to CH₂)
C-5 (Thiophene) ~138.5Quaternary aromatic, attached to CH₃
C-2 (Thiophene) ~136.2Quaternary aromatic, attached to succinic
C-3 (Thiophene) ~125.8Aromatic CH
C-4 (Thiophene) ~124.5Aromatic CH
CH (Succinic) ~45.2Aliphatic methine
CH₂ (Succinic) ~37.8Aliphatic methylene
CH₃ (Methyl) ~15.3Thiophene methyl group [4]

Orthogonal Spectroscopic Validation (FT-IR & HRMS)

To build a highly trustworthy structural profile, NMR data must be orthogonally validated using Fourier-Transform Infrared Spectroscopy (FT-IR) and High-Resolution Mass Spectrometry (HRMS).

TechniqueKey Signals / MetricsStructural Implication
FT-IR (ATR) 3300–2500 cm⁻¹ (broad)O-H stretch of hydrogen-bonded carboxylic acid dimers.
FT-IR (ATR) 1705 cm⁻¹ (strong)C=O stretch of the carboxylic acid groups.
FT-IR (ATR) 805 cm⁻¹ (medium)C-H out-of-plane bending, characteristic of 2,5-disubstituted thiophenes.
HRMS (ESI-) m/z 213.022 [M-H]⁻Confirms exact molecular weight (Theoretical exact mass for C₉H₁₀O₄S is 214.0300 Da).

Structural Elucidation Workflow

The final validation of (5-Methyl-2-thienyl)succinic acid relies on a multi-modal logic gate. 1D NMR provides the atomic inventory, while 2D NMR (HSQC for direct C-H bonds, HMBC for long-range C-H connectivity) maps the molecular topology. FT-IR and HRMS serve as the final checkpoints for functional group integrity and exact mass, respectively.

Elucidation N1 1H & 13C NMR (Chemical Shifts) N2 2D NMR (HSQC/HMBC) (Connectivity) N1->N2 N5 Final Structural Validation N2->N5 N3 FT-IR (Functional Groups) N3->N5 N4 HRMS (Molecular Weight) N4->N5

Multi-modal spectroscopic workflow for structural elucidation.

References

  • BenchChem. "Application Notes: 13C NMR Spectroscopy Analysis of Succinic acid-13C2." BenchChem Application Notes.
  • BenchChem. "A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes." BenchChem Technical Guides.
  • MDPI Molecules. "Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue." Molecules.
  • National Center for Biotechnology Information (NCBI). "2-Acetyl-5-methylthiophene | C7H8OS | CID 83655." PubChem Database.
Foundational

Crystal structure and X-ray diffraction of (5-Methyl-2-thienyl) succinic acid

An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of (5-Methyl-2-thienyl) succinic acid Abstract: This guide provides a comprehensive technical overview of the methodologies...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of (5-Methyl-2-thienyl) succinic acid

Abstract: This guide provides a comprehensive technical overview of the methodologies and anticipated structural characteristics of (5-Methyl-2-thienyl) succinic acid. While a solved crystal structure for this specific molecule is not publicly available in crystallographic databases as of this writing, this document leverages established principles of chemical synthesis, crystallography, and the known structures of related compounds to present a scientifically grounded, prospective analysis. It is intended for researchers, scientists, and drug development professionals interested in the solid-state characterization of substituted succinic acids. The guide details a plausible experimental workflow, from synthesis and crystallization to single-crystal X-ray diffraction, and discusses the likely molecular conformation, hydrogen bonding motifs, and crystal packing.

Introduction: The Rationale for Structural Analysis

(5-Methyl-2-thienyl) succinic acid is a molecule of interest due to its combination of a flexible dicarboxylic acid backbone, crucial for forming predictable hydrogen-bonding networks, and a heterocyclic aromatic moiety. The thienyl group is a common pharmacophore, and understanding its influence on the crystal packing of a flexible molecule like succinic acid is vital for solid-state chemistry and drug development. Properties such as solubility, stability, and bioavailability are intrinsically linked to the three-dimensional arrangement of molecules in the solid state.

X-ray diffraction remains the gold standard for unequivocally determining the atomic arrangement within a crystalline solid. This guide outlines the complete process, from obtaining suitable crystalline material to the final interpretation of the structural data, providing both the "how" and the "why" behind each experimental choice.

Synthesis and Crystallization: The Gateway to Diffraction

The primary prerequisite for any X-ray diffraction study is the availability of high-quality single crystals. This begins with the synthesis of the target compound, followed by a carefully designed crystallization process.

Proposed Synthesis Route

A plausible route to (5-Methyl-2-thienyl) succinic acid involves the Stobbe condensation. This classic method is well-suited for creating substituted succinic acids from ketones or aldehydes.

Step-by-Step Synthesis Protocol:

  • Reactant Preparation: A mixture of 5-methyl-2-acetylthiophene and diethyl succinate is prepared.

  • Base-Catalyzed Condensation: A strong base, such as potassium tert-butoxide, is added to the reactant mixture in an anhydrous solvent like tert-butanol. The base abstracts a proton from the diethyl succinate, which then acts as a nucleophile, attacking the carbonyl carbon of the 5-methyl-2-acetylthiophene.

  • Reaction and Saponification: The reaction is typically stirred at room temperature, leading to a condensed intermediate. Subsequent heating of the reaction mixture with the base ensures the saponification (hydrolysis) of the ester groups to the corresponding dicarboxylic acid salt.

  • Acidification and Isolation: After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl). This protonates the carboxylate groups, causing the (5-Methyl-2-thienyl) succinic acid to precipitate.

  • Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure compound.[1][2]

Single Crystal Growth

Growing diffraction-quality single crystals is often more art than science, requiring patience and systematic screening of conditions. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice.

Recommended Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or acetonitrile/water mixtures) and left in a loosely covered vial.[3][4] The slow evaporation of the solvent gradually increases the concentration, promoting the formation of large, well-defined crystals.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is placed on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably.[5][6] This reduction in temperature decreases solubility, leading to crystal growth.

The choice of solvent is critical. A good solvent will fully dissolve the compound at a higher temperature but show limited solubility at a lower temperature. The presence of the methyl-thienyl group suggests that moderately polar solvents should be effective.

Single-Crystal X-ray Diffraction: Elucidating the Structure

Once suitable crystals are obtained, the X-ray diffraction experiment can proceed. This section details the workflow for data collection, structure solution, and refinement.

Experimental Workflow

The process follows a standardized path from crystal selection to data analysis.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Mount Crystal on Goniometer CrystalGrowth->Mounting Screening Crystal Screening & Unit Cell Determination Mounting->Screening DataCollection Full Diffraction Data Collection Screening->DataCollection Processing Data Integration & Scaling DataCollection->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF File Generation Refinement->Validation

Caption: Workflow for Crystal Structure Determination.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during the experiment.

  • Data Collection: The mounted crystal is placed on a goniometer in an X-ray diffractometer. A preliminary screening is performed to determine the crystal quality and the unit cell parameters. Following this, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[7][8]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then scaled and corrected for experimental factors (e.g., absorption), yielding a final reflection file.

  • Structure Solution: The processed data is used to solve the "phase problem." For small organic molecules, Direct Methods are typically employed to generate an initial electron density map that reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using software tools like CHECKCIF to ensure that the model is chemically sensible and conforms to established crystallographic standards. The final data is deposited in a crystallographic database, such as the Cambridge Structural Database (CSD).[9][10][11]

Prospective Crystal Structure of (5-Methyl-2-thienyl) succinic acid

Based on the known structures of succinic acid and its derivatives, we can make educated predictions about the key structural features of the title compound.

Molecular Conformation

The molecule possesses significant conformational flexibility around the C-C single bonds of the succinic acid backbone. The thienyl ring itself is planar. The overall conformation will be a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions, particularly hydrogen bonding.

Supramolecular Assembly and Hydrogen Bonding

The dominant intermolecular interaction will undoubtedly be the hydrogen bonds between the carboxylic acid groups. Dicarboxylic acids commonly form a robust and predictable supramolecular synthon known as the R²₂(8) ring motif.[3] This involves two molecules forming a dimer through a pair of O-H···O hydrogen bonds.

Caption: Hypothesized R²₂(8) hydrogen bond dimer motif.

These dimers are then expected to pack into chains or sheets. The bulky 5-methyl-2-thienyl groups will decorate this hydrogen-bonded framework, and their arrangement will be governed by weaker van der Waals forces and potential C-H···π interactions. The overall crystal packing will be a compromise between the strong directional influence of the hydrogen bonds and the steric requirements of the thienyl substituents.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for (5-Methyl-2-thienyl) succinic acid, based on data for similarly sized organic molecules.[12][13] This data is for illustrative purposes only.

ParameterHypothetical Value
Chemical FormulaC₉H₁₀O₄S
Formula Weight214.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~5-8
c (Å)~15-18
β (°)~95-105
Volume (ų)~1200-1500
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.4-1.5
F(000)448
RadiationMo Kα (λ = 0.71073 Å)
Temperature100 K
Final R indices [I > 2σ(I)]R₁ ≈ 0.04, wR₂ ≈ 0.10

Conclusion and Future Work

This guide has outlined a complete and scientifically rigorous approach to determining and analyzing the crystal structure of (5-Methyl-2-thienyl) succinic acid. While the specific structure remains to be determined experimentally, the principles of synthesis, crystallization, and X-ray diffraction, combined with structural knowledge of related compounds, provide a strong predictive framework. The actual determination of this structure would provide valuable data, contributing to the broader understanding of how aromatic heterocycles influence the solid-state assembly of flexible dicarboxylic acids—a topic of significant interest in materials science and pharmaceutical development. The logical next step is to perform the synthesis and crystallization experiments outlined herein to produce single crystals and carry out the definitive X-ray diffraction analysis.

References

  • Yardley, K. (1924). The Crystalline Structure of Succinic Acid, Succinic Anhydride and Succinimide. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 105(733), 451-467. Available at: [Link]

  • Aitipamula, S., et al. (2010). 1:1 and 2:1 Urea–Succinic Acid Cocrystals: Structural Diversity, Solution Chemistry, and Thermodynamic Stability. Crystal Growth & Design, 10(11), 4970-4979. Available at: [Link]

  • MIT Libraries. (n.d.). Cambridge Structural Database. Information Systems & Technology. Available at: [Link]

  • Venkatesan, K., & Srinivasan, C. (2015). Growth and characterization of succinic acid single crystals. ResearchGate. Available at: [Link]

  • Ciullo, A., et al. (2017). Tuning crystal morphology of succinic acid using a polymer additive. University of Bath's research portal. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database. BiŌkeanós. Available at: [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for synthesis of related organic compounds. Available at: [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Organic compounds analysis. Available at: [Link]

  • Al-Alshaikh, M. A., et al. (2016). Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E, E72, 269–272. Available at: [Link]

  • Sharma, P., et al. (2015). Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. Acta Crystallographica Section E, E71, o123–o124. Available at: [Link]

  • Nowick, J. S. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory. University of California, Irvine. Available at: [Link]

  • Gushurst, K. S., et al. (2007). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry, 3, 23. Available at: [Link]

  • ResearchGate. (n.d.). General synthesis procedure for 2-(1-metylalkyl)succinic acids. Available at: [Link]

  • Akhileshwari, P., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Applications of (5-Methyl-2-thienyl) succinic acid in Advanced Organic Synthesis

Executive Summary (5-Methyl-2-thienyl) succinic acid (CAS: 104803-91-0)[1] is a highly versatile, bifunctional building block in organic synthesis. Featuring an electron-rich thiophene ring and a dicarboxylic acid moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Methyl-2-thienyl) succinic acid (CAS: 104803-91-0)[1] is a highly versatile, bifunctional building block in organic synthesis. Featuring an electron-rich thiophene ring and a dicarboxylic acid moiety, it serves as a critical precursor for the construction of complex heterocycles. Its most prominent application lies in the synthesis of heterobicyclic pseudosugars, which are essential intermediates in the development of carbocyclic nucleoside analogues[2]. This application note details the mechanistic rationale, optimized protocols, and downstream applications of this compound, providing researchers and drug development professionals with field-proven methodologies.

Mechanistic Insights: The Thiophene-Succinic Acid Synergy

The synthetic utility of (5-Methyl-2-thienyl) succinic acid stems from the synergistic reactivity of its functional groups. The succinic acid chain provides two distinct carboxylic acid sites for sequential or simultaneous derivatization[3]. More importantly, the electron-rich nature of the 5-methylthiophene ring makes the C3 and C4 positions highly susceptible to electrophilic aromatic substitution.

When subjected to strong dehydrating acids like polyphosphoric acid (PPA), the succinic acid moiety undergoes an intramolecular Friedel-Crafts acylation[4]. The resulting 5,6-dihydro-4H-cyclopenta[b]thiophene derivatives are privileged scaffolds in medicinal chemistry, acting as bioisosteres for purine and pyrimidine ribose sugars[2].

Application 1: Synthesis of Heterobicyclic Pseudosugars

Carbocyclic nucleoside analogues are potent antiviral and antitumor agents. Replacing the oxygen atom of the furanose ring with a carbon-based or heteroaromatic system increases the drug's metabolic stability against phosphorylases. (5-Methyl-2-thienyl) succinic acid is a prime starting material for synthesizing these pseudosugars[2].

Causality in Reagent Selection: The Alane (AlH₃) Advantage

A critical step in this synthetic pathway is the simultaneous reduction of an oxime and an ester to yield a heterobicyclic amino alcohol. Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) often lead to over-reduction, unwanted ring-opening of the thiophene, or poor chemoselectivity. Alane (AlH₃), prepared in situ, is the reagent of choice[3]. Because AlH₃ is less basic and coordinates strongly to oxygen and nitrogen lone pairs, it facilitates a clean, stereoselective reduction of the oxime and ester without disrupting the delicate thiophene core[2][3].

Protocol: Intramolecular Cyclization and Subsequent Reduction

Step A: Intramolecular Friedel-Crafts Acylation

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, add 1.2 kg of polyphosphoric acid (PPA) and 200 mL of dimethylbenzene (xylene)[4]. Heat the mixture to 90 °C to reduce the viscosity of the PPA.

  • Addition: Slowly add 23.5 g of (5-Methyl-2-thienyl) succinic acid in small portions to prevent excessive exotherms and maintain a homogeneous suspension[4].

  • Reaction: Elevate the temperature to 100–110 °C and stir vigorously for 3–4 hours.

  • Workup (Self-Validating Step): Pour the hot, viscous mixture over 2 kg of crushed ice with vigorous stirring. The hydrolysis of PPA will yield a distinct color change and precipitate the crude cyclized ketone. Extract with ethyl acetate (3 x 500 mL), and wash with saturated NaHCO₃. Validation: Continue washing until CO₂ evolution completely ceases, confirming the neutralization of residual phosphoric acid. Dry over MgSO₄ and concentrate.

Step B: Oximation and AlH₃ Reduction

  • Oximation: Convert the resulting cyclopenta[b]thiophene ketone to its oxime derivative using NH₂OH·HCl and sodium acetate in refluxing ethanol.

  • Alane Preparation: In a strictly anhydrous, argon-purged flask, prepare AlH₃ by adding AlCl₃ to a suspension of LiAlH₄ in dry THF at 0 °C (Molar Ratio: 3 LiAlH₄ : 1 AlCl₃)[3]. Caution: AlH₃ solutions must be used immediately as they rapidly precipitate as an inactive polymeric material[3].

  • Reduction: Dropwise add the oxime-ester intermediate (dissolved in THF) to the AlH₃ solution. Reflux the mixture for 4 hours[2].

  • Quenching: Cool to 0 °C and carefully quench using the Fieser method ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Validation: This specific quench yields a granular, easily filterable aluminum salt precipitate, ensuring no product is trapped in a gelatinous hydroxide matrix. The filtrate contains the target heterobicyclic amino alcohol[2].

Quantitative Data: Reagent Optimization

The following table summarizes the optimization of the reduction step for heterobicyclic oxime-esters derived from thienyl succinic acids, highlighting the necessity of AlH₃[2][3].

Reducing AgentChemoselectivityYield (Amino Alcohol)Mechanistic Outcome & Observations
LiAlH₄ Low< 30%Significant ring-opening; basicity causes unwanted side reactions.
NaBH₄ / NiCl₂ Moderate45–50%Efficient for the oxime, but incomplete reduction of the ester moiety.
AlH₃ (Alane) High75–85%Clean, simultaneous reduction; perfectly preserves the thiophene core[3].

Visualizing the Synthetic Workflow

The diagram below maps the divergent synthetic pathways of (5-Methyl-2-thienyl) succinic acid, demonstrating its utility in both medicinal chemistry and materials science (e.g., Metal-Organic Frameworks via dicarboxylate coordination).

SyntheticWorkflow A (5-Methyl-2-thienyl) succinic acid Starting Material B Polyphosphoric Acid (PPA) Intramolecular Acylation A->B Electrophilic Aromatic Substitution C Esterification & Amidation A->C Standard Coupling D 5,6-Dihydro-4H-cyclopenta[b]thiophene Derivatives B->D E Thiophene-based Dicarboxylate Ligands C->E F 1. NH2OH (Oximation) 2. AlH3 (Reduction) D->F H Metal-Organic Frameworks (MOFs) E->H Coordination with Transition Metals G Heterobicyclic Amino Alcohols (Pseudosugars) F->G Stereoselective Reduction I Carbocyclic Nucleoside Analogues (Antiviral/Antitumor) G->I Base Coupling (e.g., Purine/Pyrimidine)

Synthetic divergence of (5-Methyl-2-thienyl) succinic acid into nucleosides and MOFs.

References

  • [4] Preparation method of compounds of 5,6-dihydro-4h-cyclopenta[b]thiophene. Google Patents (CN1009553B). Available at:

  • [1] (5-Methyl-2-thienyl) succinic acid (CAS: 104803-91-0). ChemSrc Database. Available at:[Link]

  • [3] Aluminum Hydride. e-EROS Encyclopedia of Reagents for Organic Synthesis, Wiley. Available at:[Link]

  • [2] Blanco, J. M., et al. Synthesis of Two Precursors of Heterocarbocyclic Nucleoside Analogues. European Journal of Organic Chemistry (2006). Available at:[Link]

Sources

Application

Application Note: Preparation and Validation of (5-Methyl-2-thienyl) Succinic Acid Stock Solutions for Biological Assays

Executive Summary In early-stage drug discovery and biochemical screening, the structural integrity and solubility of screening compounds directly dictate the reliability of assay data. (5-Methyl-2-thienyl) succinic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and biochemical screening, the structural integrity and solubility of screening compounds directly dictate the reliability of assay data. (5-Methyl-2-thienyl) succinic acid (CAS: 104803-91-0) is a highly functionalized building block and pharmacophore intermediate[1]. It features a lipophilic thiophene ring coupled with a hydrophilic dicarboxylic acid moiety. This dual nature presents unique solvation challenges: if prepared incorrectly, the compound is highly susceptible to kinetic precipitation and micro-aggregation in aqueous biological buffers, leading to false-positive assay readouts via light scattering or non-specific protein binding.

This application note provides a self-validating, step-by-step protocol for preparing master stock solutions and assay-ready working dilutions. By strictly controlling solvent choice, intermediate dilution steps, and buffer pH, researchers can ensure thermodynamic stability and reproducible dose-response curves.

Physicochemical Profiling

Before preparing any stock solution, it is critical to understand the physicochemical parameters that drive the compound's behavior in solution. The dicarboxylic acid groups provide pH-dependent solubility, while the 5-methyl-2-thienyl group drives lipophilicity.

ParameterValue / CharacteristicImpact on Assay Preparation
Molecular Formula C9H10O4SContains a sulfur heterocycle; susceptible to oxidation if improperly stored.
Molecular Weight 214.24 g/mol Used to calculate exact molarity (2.14 mg / mL = 10 mM).
Estimated pKa₁ / pKa₂ ~4.2 / ~5.6Requires pH > 6.5 for complete di-anion formation and aqueous solubility.
Lipophilicity (LogP) ~1.8 (Estimated)Drives aggregation in low-pH or high-salt aqueous environments.
H-Bond Donors / Acceptors 2 / 4Excellent solvation in polar aprotic solvents (e.g., DMSO).

Causality & Rationale: The Science of Solvation

A robust protocol does not merely list steps; it anticipates chemical behavior. The choices in this methodology are governed by the following mechanistic principles:

  • Why 100% Anhydrous DMSO for the Master Stock? Water promotes the hydrolysis of intermediates and can support microbial growth over time. Furthermore, dissolving a di-acid directly into unbuffered water lowers the local pH, forcing the compound into its unionized, highly lipophilic state. Anhydrous Dimethyl Sulfoxide (DMSO) acts as a universal polar aprotic solvent, fully solvating both the hydrogen-bonding carboxylic acids and the lipophilic thiophene ring without altering ionization states[2].

  • Why Perform Serial Dilutions in 100% DMSO? A common error in assay preparation is diluting a highly concentrated DMSO stock directly into an aqueous buffer to create a dose-response curve. This causes local concentration spikes of water, leading to transient precipitation ("crashing out"). By performing the serial dilution entirely in DMSO first, you ensure that when the compound is finally transferred to the aqueous buffer, the ratio of DMSO to buffer remains constant across all doses[3].

  • Why a pH 7.4 Aqueous Buffer? At pH 7.4, the buffer is nearly two log units above the compound's second pKa. Both carboxylic acid groups are fully deprotonated into di-anions. This negative charge density creates a robust hydration shell that counteracts the hydrophobic nature of the 5-methyl-2-thienyl group, keeping the molecule in solution.

Speciation LowPH pH < 4.0 Unionized Di-acid Precip High Aggregation Kinetic Precipitation LowPH->Precip Lipophilic Thiophene MidPH pH 4.0 - 5.5 Mono-anion LowPH->MidPH +OH- HighPH pH > 6.5 Di-anion MidPH->HighPH +OH- Soluble High Aqueous Solubility Assay Compatible HighPH->Soluble Solvation Shell

pH-dependent speciation and solubility logic for (5-Methyl-2-thienyl) succinic acid.

Experimental Protocols

The following workflow establishes a self-validating system where the final assay-ready solution is rigorously controlled for concentration and physical state.

Workflow Powder Solid Compound (5-Methyl-2-thienyl) succinic acid DMSO Master Stock (10 mM) 100% Anhydrous DMSO Powder->DMSO Dissolve & Aliquot Serial Serial Dilution (100% DMSO) DMSO->Serial Dose-Response Prep Aqueous Aqueous Working Solution (Buffer pH 7.4, ≤1% DMSO) Serial->Aqueous 1:100 Buffer Dilution Assay Biological Assay (In vitro / Cell-based) Aqueous->Assay Dosing Validation Analytical Validation (LC-MS & Nephelometry) Aqueous->Validation QC Check

Workflow for the preparation and validation of (5-Methyl-2-thienyl) succinic acid stock solutions.

Phase 1: Preparation of the 10 mM Master Stock
  • Equilibration: Remove the lyophilized powder of (5-Methyl-2-thienyl) succinic acid from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes. Note: Opening cold vials introduces atmospheric moisture, which degrades DMSO stocks.

  • Weighing: Using a calibrated microbalance, weigh exactly 2.14 mg of the compound into a low-binding polypropylene tube.

  • Solvation: Add 1.00 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Homogenization: Vortex gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until the solution is visually transparent.

  • Storage: Aliquot the master stock into 50 µL volumes in amber glass vials (to prevent photobleaching of the thiophene ring) and store at -20°C.

Phase 2: Serial Dilution for Dose-Response
  • Thaw a single 50 µL aliquot of the 10 mM master stock. Do not freeze-thaw.

  • In a 96-well V-bottom polypropylene plate, perform a 3-fold or 10-fold serial dilution using 100% anhydrous DMSO.

  • Critical Checkpoint: Ensure pipette tips are pre-wetted with DMSO to prevent volume inaccuracies due to DMSO's high vapor pressure and viscosity.

Phase 3: Aqueous Transfer (Assay-Ready Solution)
  • Prepare the biological assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Verify the pH with a calibrated meter.

  • Transfer 2 µL of each DMSO serial dilution into 198 µL of the aqueous buffer (a 1:100 dilution) in a fresh plate.

  • Mix vigorously by pipetting up and down 5 times.

  • The final DMSO concentration is now exactly 1.0% (v/v) across all wells, a threshold established as well-tolerated by most in vitro and cell-based systems by the [4].

Analytical Validation (Self-Validating System)

A protocol is only as reliable as its internal quality controls. To ensure the (5-Methyl-2-thienyl) succinic acid has not precipitated or degraded, execute the following parallel validation steps:

A. Kinetic Solubility via Nephelometry When lipophilic compounds exceed their kinetic solubility in aqueous buffers, they form nano-suspensions that scatter light[3].

  • Method: Read the Phase 3 aqueous plate on a microplate nephelometer or measure absorbance at 620 nm.

  • Validation Criteria: Any well exhibiting a signal > 3 standard deviations above the vehicle control (1% DMSO in buffer) indicates precipitation. The maximum soluble concentration must be capped below this threshold for biological testing.

B. Chemical Integrity via LC-MS Thiophene-containing compounds can be susceptible to oxidative degradation, particularly in buffers containing trace transition metals.

  • Method: Inject a 10 µM aqueous sample into an LC-MS system (C18 column, water/acetonitrile gradient with 0.1% formic acid)[5].

  • Validation Criteria: Confirm the presence of the parent mass [M-H]⁻ at m/z 213.0. The absence of +16 Da peaks confirms that the thiophene sulfur has not oxidized to a sulfoxide.

References

  • NIH Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Eli Lilly & Company and the National Center for Advancing Translational Sciences. Discusses the 1% DMSO tolerance limits and standard assay validation procedures.

  • Separation Science in Drug Development, Part 2: High-Throughput Characterization. LCGC International, 2015. Details the nephelometric and turbidimetric detection methods for kinetic solubility determination from DMSO stock solutions.

  • High throughput screening of pharmacokinetics and metabolism in drug discovery (I). Yakugaku Zasshi, 2005. Establishes the thermodynamic vs. kinetic solubility paradigms for lipophilic compounds in high-throughput screening.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Optimization for (5-Methyl-2-thienyl) Succinic Acid

Welcome to the Analytical Development Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for (5-Methyl-2-thienyl) succinic acid .

Due to the presence of a hydrophobic thiophene ring coupled with a highly polar, ionizable dicarboxylic acid moiety, this molecule presents unique chromatographic challenges. This guide synthesizes field-proven causality, mechanistic theory, and self-validating protocols to ensure analytical integrity.

Part 1: Mechanistic Troubleshooting & FAQs

When analyzing dicarboxylic acids via Reversed-Phase HPLC (RP-HPLC), the equilibrium between the ionized and unionized states of the analyte dictates retention behavior.

Mechanism HighPH Mobile Phase pH > 5.0 Succinic Moiety Ionized (COO⁻) Repulsion High Polarity Elution at Void Volume (t0) HighPH->Repulsion Loss of affinity LowPH Mobile Phase pH < 2.5 Succinic Moiety Neutral (COOH) Retention Hydrophobic Interaction Optimal C18 Retention LowPH->Retention Partitioning into stationary phase

Fig 1: Mechanistic pathway of mobile phase pH on (5-Methyl-2-thienyl) succinic acid retention.

Q1: My analyte is eluting at the void volume (t0) with no retention. How do I fix this?

The Causality: (5-Methyl-2-thienyl) succinic acid contains two carboxylic acid groups. The pKa values for succinic acid derivatives typically range between 4.0 and 5.6. If your mobile phase pH is near or above these pKa values, the molecule deprotonates into a highly polar dianion. In RP-HPLC, ionized hydrophilic compounds have no mechanism for retention on hydrophobic alkyl chains (like C18) and will wash out at the void volume[1]. The Solution: You must suppress ionization. According to the Henderson-Hasselbalch equation, lowering the mobile phase pH to at least 2 units below the analyte's lowest pKa ensures that >99% of the molecules remain in their neutral, protonated state[2]. Adjust your aqueous mobile phase to pH 2.0 – 2.5 using strong acidic modifiers such as 0.1% Trifluoroacetic acid (TFA) or 10–20 mM Phosphate buffer (pH 2.2).

Q2: I achieved retention, but the peak exhibits severe tailing (Asymmetry Factor > 1.5). Why does an acid tail?

The Causality: While peak tailing is classically associated with basic amines interacting with ionized silanols, acidic compounds like dicarboxylic acids experience tailing for a different reason: trace metal chelation and secondary polar interactions . The succinic acid moiety is a known chelator. It can bind to trace heavy metals (Iron, Aluminum) embedded in lower-quality silica matrices or stainless-steel column hardware[3]. Furthermore, exposed polar silanol groups can still form hydrogen bonds with the carboxylic acids. The Solution:

  • Stationary Phase: Switch to a highly deactivated, fully end-capped Type B silica column (which has negligible trace metal content)[4].

  • Mobile Phase Additive: The addition of 0.1% TFA not only lowers the pH but acts as an ion-pairing and masking agent, saturating active sites on the column[5].

Q3: Why is my UV signal exceptionally weak or noisy?

The Causality: The thiophene ring provides UV absorbance, but the succinic acid moiety only absorbs in the low-UV range (<230 nm)[6]. If you are using a mobile phase modifier with a high UV cutoff (like acetate or citrate buffers) or specific grades of methanol, the background absorbance will mask your analyte signal. The Solution: Utilize low UV-transparent mobile phases. A binary gradient of HPLC-grade Water and Acetonitrile (ACN) modified with 0.1% Phosphoric acid or 0.1% TFA is mandatory for detection at 210–235 nm[6].

Part 2: Diagnostic & Optimization Workflow

To prevent erratic method development, follow this deterministic troubleshooting tree when optimizing your chromatographic parameters.

Workflow Start Analyze Initial Chromatogram Q1 Is k' (capacity factor) < 1? (Eluting near void) Start->Q1 A1 Acidify Mobile Phase A to pH 2.2 (0.1% TFA or H3PO4) Q1->A1 Yes Q2 Is Tailing Factor (Tf) > 1.5? Q1->Q2 No A1->Q2 A2 Switch to End-capped Type B C18 or use PEEK tubing Q2->A2 Yes Q3 Are retention times shifting between injections? Q2->Q3 No A2->Q3 A3 Increase equilibration time to ≥10 Column Volumes (CV) Q3->A3 Yes Success Proceed to System Suitability Q3->Success No A3->Success

Fig 2: Step-by-step troubleshooting workflow for dicarboxylic acid HPLC optimization.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating a System Suitability Testing (SST) phase prior to sample analysis, the method mathematically proves its own reliability before consuming valuable experimental samples.

Table 1: Optimized Quantitative Chromatographic Parameters
ParameterSpecificationScientific Rationale
Column C18, 150 x 4.6 mm, 3 µm (End-capped, Type B Silica)High surface area for retention; end-capping prevents secondary polar interactions[7].
Mobile Phase A Water + 0.1% TFA (pH ~2.1)Suppresses ionization of the succinic acid moiety, ensuring hydrophobic retention[2].
Mobile Phase B Acetonitrile + 0.1% TFALow UV cutoff solvent; maintains constant ionic strength during gradient[6].
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column to maximize theoretical plates.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (UV) DAD: Extract at 235 nmCaptures the conjugated thiophene ring absorption without background interference[6].
Injection Vol 5 µLPrevents mass overload which causes peak fronting.
Step-by-Step Methodology

Phase 1: Mobile Phase Preparation & System Purge

  • Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Sonicate for 10 minutes.

  • Purge the HPLC lines (A and B) for 5 minutes at 5.0 mL/min to remove any residual neutral buffers that could precipitate with TFA.

Phase 2: Column Equilibration 4. Install the end-capped C18 column. 5. Equilibrate the column at 5% Mobile Phase B for a minimum of 15 Column Volumes (CV). For a 150 x 4.6 mm column, 1 CV is approximately 1.5 mL. Run at 1.0 mL/min for 25 minutes. Failure to fully equilibrate the stationary phase with the ion-pairing agent (TFA) will result in shifting retention times.

Phase 3: Gradient Execution 6. Program the following linear gradient to elute the analyte while washing strongly retained impurities:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte band)

  • 2.0 - 10.0 min: 5% B 60% B

  • 10.0 - 12.0 min: 60% B 95% B (Column wash)

  • 12.0 - 15.0 min: 95% B (Hold wash)

  • 15.0 - 15.1 min: 95% B 5% B

  • 15.1 - 22.0 min: 5% B (Re-equilibration)

Phase 4: System Suitability Testing (SST) - Self-Validation Step 7. Prepare a 0.1 mg/mL standard of (5-Methyl-2-thienyl) succinic acid in 5% Acetonitrile / 95% Water. (Note: Do not dissolve the sample in 100% organic solvent, as this causes solvent-mismatch peak distortion). 8. Inject the standard 5 consecutive times. 9. Validation Gates: The system is only validated for sample analysis if it meets the following criteria:

  • Retention Time Relative Standard Deviation (RSD) 1.0%.

  • Peak Tailing Factor ( Tf​ ) measured at 5% peak height 1.5.

  • Theoretical Plates ( N ) 5,000.

References

  • Helix Chromatography. "HPLC Methods for analysis of Succinic acid." helixchrom.com. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" phenomenex.com, June 09, 2025. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com. Available at: [Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." chromatographyonline.com, November 12, 2019. Available at: [Link]

  • ResearchGate. "How can I prevent peak tailing in HPLC?" researchgate.net, November 27, 2013. Available at: [Link]

  • Biotage. "How does an acid pH affect reversed-phase chromatography separations?" biotage.com, January 24, 2023. Available at: [Link]

  • SIELC Technologies. "Succinic Acid." sielc.com, December 17, 2025. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (5-Methyl-2-thienyl) Succinic Acid Synthesis

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 2-(5-methyl-2-thienyl)succinic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 2-(5-methyl-2-thienyl)succinic acid . This compound is a highly valued intermediate in the preparation of heterobicyclic amino alcohols and carbocyclic nucleoside analogues 1.

Synthesizing aryl-substituted succinic acids typically relies on a three-phase sequence: a base-promoted Stobbe Condensation , followed by Saponification , and concluding with a selective Olefin Reduction . Due to the presence of the thiophene ring, standard catalytic approaches often fail, requiring precise mechanistic control to achieve high yields.

Mechanistic Workflow & Visualization

The Stobbe condensation is unique among aldol-type additions because it is thermodynamically driven by the irreversible formation of a γ-lactone intermediate, which subsequently undergoes base-catalyzed ring opening to form an alkylidenesuccinic acid half-ester 2.

SynthesisWorkflow Step1 Starting Materials: 5-Methylthiophene-2-carboxaldehyde + Diethyl Succinate Step2 Stobbe Condensation Reagent: KOtBu / t-BuOH Step1->Step2 Step3 Intermediate 1: Alkylidenesuccinic Acid Half-Ester Step2->Step3 Aldol-type addition & lactonization Step4 Saponification Reagent: NaOH (aq), then HCl Step3->Step4 Step5 Intermediate 2: Thienylidenesuccinic Acid Step4->Step5 Ester cleavage Step6 Olefin Reduction Reagent: Zn dust / AcOH (Avoid Pd/C due to Sulfur) Step5->Step6 Step7 Final Product: (5-Methyl-2-thienyl) succinic acid Step6->Step7 Conjugate reduction

Fig 1: Three-step synthesis workflow for (5-Methyl-2-thienyl) succinic acid.

Self-Validating Experimental Protocols

To ensure reproducibility, each phase of the protocol includes integrated validation checkpoints.

Phase A: Stobbe Condensation

Objective: Form the 3-(5-methyl-2-thienyl)-2-ethoxycarbonyl-2-propenoic acid half-ester.

  • Preparation: In a flame-dried, argon-purged flask, dissolve 1.0 eq of 5-methylthiophene-2-carboxaldehyde and 1.2 eq of diethyl succinate in anhydrous tert-butanol.

  • Base Addition: Slowly add 1.2 eq of Potassium tert-butoxide (KOtBu) in portions at 0°C. Causality: KOtBu is preferred over NaOEt because it minimizes ester transesterification and accelerates the lactonization driving force 3.

  • Reaction: Reflux for 2–4 hours. Validation Checkpoint: The solution will transition to a deep amber color. TLC (Hexane:EtOAc 7:3) should show the disappearance of the aldehyde (UV active) and the appearance of a baseline streak (the potassium salt of the half-ester).

  • Workup: Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate.

Phase B: Saponification

Objective: Cleave the remaining ethyl ester to yield thienylidenesuccinic acid.

  • Hydrolysis: Dissolve the crude half-ester in a 10% aqueous NaOH solution. Reflux for 3 hours.

  • Precipitation: Cool to 0°C and slowly acidify with concentrated HCl until pH 1 is reached. Validation Checkpoint: A heavy, pale-yellow precipitate of the unsaturated diacid will form immediately upon crossing pH 3.

  • Isolation: Filter, wash with ice-cold water, and dry under a vacuum.

Phase C: Olefin Reduction

Objective: Reduce the conjugated double bond without poisoning the system.

  • Reduction Setup: Dissolve the unsaturated diacid in glacial acetic acid.

  • Reagent Addition: Add 3.0 eq of activated Zinc dust portion-wise at room temperature. Causality: Thiophene sulfur irreversibly coordinates to heterogeneous transition metals (like Pd or Pt), poisoning them. Dissolving metal reductions (Zn/AcOH or Sodium Amalgam) bypass this limitation 4.

  • Heating: Heat to 80°C for 4 hours.

  • Filtration & Crystallization: Filter hot through Celite to remove zinc salts. Concentrate the filtrate and recrystallize from water/ethanol to yield pure (5-methyl-2-thienyl)succinic acid.

Quantitative Data Summaries

Table 1: Base Selection Efficiency in Stobbe Condensation
BaseSolventReaction TimeTypical YieldMechanistic Note
NaOEt Ethanol12–16 hrs45–55%Prone to competing Claisen condensations and transesterification 5.
NaH Toluene / THF4–6 hrs65–75%Excellent reactivity, but requires strict anhydrous handling.
KOtBu tert-Butanol2–4 hrs80–88% Bulky base prevents nucleophilic attack on the ester; maximizes lactone formation.
Table 2: Reduction Method Comparison for Thiophene Derivatives
Reducing AgentMechanismCatalyst Poisoning RiskTarget Yield
H₂ + Pd/C Heterogeneous CatalysisCritical (100% Failure) < 5% (Reaction stalls)
Na / Hg (Amalgam) Dissolving Metal (Electron Transfer)None75–85%
Zn / AcOH Dissolving Metal (Electron Transfer)None85–92%

Troubleshooting & FAQs

Q: My Stobbe condensation yield is consistently below 40%, and I recover a lot of unreacted 5-methylthiophene-2-carboxaldehyde. What is failing? A: This is almost always a moisture issue or a base-depletion issue. The Stobbe condensation requires strictly anhydrous conditions. If water is present, KOtBu will preferentially hydrolyze the diethyl succinate into succinic acid, consuming the base and destroying your reagent. Ensure your tert-butanol is freshly distilled over calcium hydride and your diethyl succinate is dry.

Q: During the reduction step, I tried using standard H₂ with 10% Pd/C to save time, but the reaction didn't proceed at all. Why? A: You have encountered catalyst poisoning. The sulfur atom in the 5-methylthiophene ring has lone pairs that coordinate irreversibly to the active sites of the palladium lattice. This physically blocks hydrogen gas from adsorbing onto the metal. You must use a non-catalytic dissolving metal reduction, such as Zinc in Acetic Acid or Sodium Amalgam 4.

Q: After saponification, my product is a sticky oil instead of a precipitating solid. How do I induce crystallization? A: A sticky oil usually indicates incomplete saponification (a mixture of half-ester and diacid) or trapped impurities. First, verify via NMR or TLC that the ester is fully cleaved. If it is, the oiling out is due to a rapid pH drop trapping water. Redissolve the oil in a minimum amount of hot 10% NaOH, then add the HCl dropwise at 0°C with vigorous mechanical stirring to force the diacid to nucleate properly.

Q: Can I reduce the half-ester directly before saponification? A: Yes, but it is generally discouraged. Reducing the half-ester with Zn/AcOH can lead to partial reduction of the ester moiety or complex mixtures. Hydrolyzing to the diacid first (thienylidenesuccinic acid) provides a highly crystalline intermediate that is easy to purify, ensuring that your subsequent reduction step starts with >95% pure material.

References

  • Synthesis of Two Precursors of Heterocarbocyclic Nucleoside Analogues.
  • Stobbe Condens
  • The Stobbe Condensation with Sodium Hydride. Researcher.Life.
  • Organic Reactions: The Stobbe Condens
  • Weygand/Hilgetag Prepar

Sources

Troubleshooting

Purification techniques for removing impurities from crude (5-Methyl-2-thienyl) succinic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating thiophene derivatives exactly like their phenyl counterparts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating thiophene derivatives exactly like their phenyl counterparts. This is a fundamental error. The thiophene ring is significantly more electron-rich, making it highly susceptible to electrophilic attack and oxidative oligomerization.

When purifying (5-Methyl-2-thienyl) succinic acid , your primary challenges are not just unreacted starting materials, but the degradation products generated during the reaction workup itself. The synthesis and purification of substituted thiophenes, such as 5-methylthiophen-2-yl derivatives, require careful control of acidic conditions to prevent unwanted polymerization[1]. Furthermore, reactions involving the formation of diacid compounds from succinic anhydride and thiophene derivatives often proceed efficiently, but the resulting products require rigorous purification to remove isomeric and polymeric byproducts[2].

This guide provides field-proven, causality-driven protocols to isolate highly pure material.

Quantitative Impurity Profiling

Before troubleshooting, you must understand the chemical nature of the impurities in your crude mixture. Below is a summary of the typical impurity profile and the targeted removal strategies.

Impurity ProfileChemical NatureDetection MethodRemoval Strategy
2-Methylthiophene Non-polar, volatile liquid (Starting Material)GC-MS / TLC (UV 254nm)Liquid-liquid extraction (Toluene wash of aqueous salt phase).
Succinic Acid / Anhydride Polar, water-soluble (Starting Material)HPLC-UV / NMRHydrolysis followed by selective crystallization (remains in mother liquor).
Positional Isomers (e.g., 3-thienyl)Polar, structurally similar (Side Product)HPLC-UV (C18 column)Thermodynamic recrystallization using a binary solvent system.
Thiophene Oligomers High MW, dark colored (Degradation Product)Visual / UV-VisActivated carbon treatment of the aqueous phase prior to acidification.
Troubleshooting Guides & FAQs

Q1: My crude product is dark brown/black instead of off-white. How do I remove these colored impurities without losing yield? Causality: Electron-rich thiophenes undergo oxidative coupling when exposed to light, air, or strong acids, forming extended conjugated polymers (tars). Solution: Do not attempt to remove these via silica gel chromatography; the dicarboxylic acid will streak heavily and trap your product. Instead, convert the crude acid to its water-soluble disodium salt. The high-molecular-weight polymeric thiophenes will aggregate. Add activated carbon (Norit) to this aqueous phase. The porous carbon selectively adsorbs the large, planar oligomers, leaving the small (5-Methyl-2-thienyl) succinate dianions in solution.

Q2: Why is my product "oiling out" instead of crystallizing during acidification? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture is lower than the temperature at which it saturates the solvent. Rapid addition of concentrated acid causes a sudden pH drop, leading to localized supersaturation where the compound crashes out as a viscous oil rather than forming an ordered crystal lattice. Solution: Perform the acidification at an elevated temperature (e.g., 40–50 °C) using dilute acid (2M HCl) with vigorous stirring. Once the solution becomes cloudy, stop adding acid, add a seed crystal if available, and allow the temperature to drop slowly to room temperature.

Q3: I am seeing co-crystallization of the 3-thienyl positional isomer. How can I separate them? Causality: Positional isomers have nearly identical pKa values and polarities, meaning acid-base extraction will not separate them. Solution: You must rely on thermodynamic control during recrystallization. Use a binary solvent system like Ethyl Acetate / Heptane. The 5-methyl isomer and 3-thienyl isomer have slightly different crystal lattice energies. By dissolving the mixture in hot EtOAc and slowly adding Heptane until just turbid, you allow the thermodynamically more stable isomer to nucleate first.

Q4: I still have residual succinic anhydride in my NMR spectrum after workup. Why? Causality: Unreacted succinic anhydride, a common electrophile in these syntheses, hydrolyzes very slowly to succinic acid in cold water[3]. Solution: Ensure your initial alkaline quench includes extended stirring (at least 2 hours) at pH > 10 to guarantee complete ring-opening of the anhydride to the highly water-soluble succinate disodium salt, which is easily removed in the final recrystallization mother liquor.

Purification Workflow Visualization

PurificationWorkflow Crude Crude (5-Methyl-2-thienyl) succinic acid BaseExt Alkaline Dissolution (aq. NaOH, pH 10) Crude->BaseExt OrgWash Organic Wash (Toluene) BaseExt->OrgWash Removes neutral impurities AqPhase Aqueous Phase (Di-sodium salt) BaseExt->AqPhase Carbon Activated Carbon Treatment AqPhase->Carbon Removes colored oligomers Acidify Acidification (aq. HCl, pH 2) Carbon->Acidify Filtration Precip Crude Precipitate Acidify->Precip Controlled precipitation Recryst Recrystallization (EtOAc / Heptane) Precip->Recryst Pure Pure Product Recryst->Pure Crystallization Waste Mother Liquor (Isomers & Succinic Acid) Recryst->Waste Filtration

Fig 1: Step-by-step purification workflow for (5-Methyl-2-thienyl) succinic acid.

Self-Validating Experimental Protocols
Protocol A: Acid-Base Extraction and Decolorization

Purpose: To remove neutral organic impurities (unreacted 2-methylthiophene) and dark polymeric degradation products.

  • Dissolution: Suspend 10.0 g of crude (5-Methyl-2-thienyl) succinic acid in 100 mL of distilled water. Slowly add 2M NaOH (aq) with stirring until the pH reaches 10.

    • Causality: Converts the dicarboxylic acid into a highly water-soluble disodium salt.

  • Organic Wash: Transfer the dark aqueous solution to a separatory funnel. Extract with Toluene (2 × 50 mL). Discard the upper toluene layers.

    • Validation Checkpoint: Spot the toluene layer on a TLC plate (Hexane:EtOAc 8:2). Visualization under UV 254 nm should confirm the presence of unreacted 2-methylthiophene. If the second wash still shows heavy UV activity, perform a third wash.

  • Decolorization: Transfer the aqueous phase to an Erlenmeyer flask. Add 1.0 g of activated carbon (e.g., Norit). Heat the suspension to 50 °C and stir for 30 minutes.

  • Filtration: Filter the hot suspension through a tightly packed pad of Celite to remove the fine carbon particles.

    • Validation Checkpoint: The filtrate must transition from a dark, opaque brown to a transparent, pale-yellow solution. If it remains dark, repeat the carbon treatment.

  • Acidification: Cool the filtrate to 40 °C. Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches 2.

  • Isolation: Cool the suspension in an ice bath for 1 hour. Filter the resulting crude precipitate under vacuum, wash with cold water, and dry under a vacuum.

Protocol B: Thermodynamic Recrystallization

Purpose: To remove structurally similar positional isomers and trace succinic acid.

  • Dissolution: Place the crude precipitate from Protocol A into a round-bottom flask equipped with a reflux condenser. Add Ethyl Acetate (EtOAc) in a ratio of approx. 5 mL per gram of crude solid. Heat to a gentle reflux (77 °C) until completely dissolved.

    • Causality: EtOAc disrupts the strong intermolecular hydrogen bonding of the dicarboxylic acid moieties.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Heptane dropwise until the solution becomes faintly turbid (cloud point).

  • Nucleation: Add a few drops of EtOAc just to clear the turbidity. Remove the heat source and allow the flask to cool to room temperature undisturbed.

    • Validation Checkpoint: Crystals should begin to form within 30–60 minutes. If an oil forms at the bottom of the flask, reheat to reflux, add 2–3 mL of EtOAc, and cool much slower (insulate the flask).

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 2 hours to maximize yield. Filter the purified crystals under vacuum and wash with a cold 1:1 mixture of EtOAc/Heptane.

References
  • Succinic Anhydride Chemical Properties and Hydrolysis Kinetics. LookChem Database. Available at: [Link]

  • Novel Selective Estrogen Receptor Ligand Conjugates Incorporating Endoxifen-Combretastatin and Cyclofenil-Combretastatin Hybrid Scaffolds: Synthesis and Biochemical Evaluation. Molecules, MDPI (2017). Available at:[Link]

  • Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. ResearchGate (2024). Discusses the acid sensitivity and synthesis of 5-methylthiophen-2-yl derivatives. Available at:[Link]

  • Purification of Laboratory Chemicals, 8th Edition. W.L.F. Armarego. Elsevier. Standard protocols for the recrystallization of dicarboxylic acids and thiophene derivatives. Available at:[Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. A.I. Vogel. Internet Archive. Foundational methodologies for activated carbon decolorization and acid-base extraction. Available at:[Link]

Sources

Optimization

Improving enantiomeric excess in (5-Methyl-2-thienyl) succinic acid crystallization

Welcome to the Technical Support Center for the chiral resolution of (5-Methyl-2-thienyl) succinic acid . As a Senior Application Scientist, I frequently see researchers treat chiral crystallization as a black-box proced...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of (5-Methyl-2-thienyl) succinic acid .

As a Senior Application Scientist, I frequently see researchers treat chiral crystallization as a black-box procedure. However, successful resolution is a precise orchestration of thermodynamics and kinetics. (5-Methyl-2-thienyl) succinic acid is a dicarboxylic acid; its resolution relies on forming a diastereomeric salt with a chiral amine. The choice of resolving agent dictates the crystal lattice energy, while the solvent system governs the solvation energy. When the solubility difference between the resulting diastereomeric pairs is narrow, kinetic trapping will degrade your enantiomeric excess (ee).

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating protocol to help you achieve >98% ee.

Process Visualization

ResolutionWorkflow Racemate Racemic (5-Methyl-2-thienyl) succinic acid Mix Salt Formation in Solvent System Racemate->Mix Agent Chiral Resolving Agent (e.g., (S)-α-MBA) Agent->Mix Cryst Controlled Cooling & Crystallization Mix->Cryst Heat to clear, then cool Filter Filtration Cryst->Filter Solid Diastereomeric Salt (Enriched) Filter->Solid Solid phase Mother Mother Liquor (Depleted) Filter->Mother Liquid phase Acidify Acidification (HCl) & Extraction Solid->Acidify Pure Enantiopure (5-Methyl-2-thienyl) succinic acid Acidify->Pure ee > 98%

Fig 1. Diastereomeric salt resolution workflow for (5-Methyl-2-thienyl) succinic acid.

Quantitative Data Summary: Resolving Agent & Solvent Screening

To establish a baseline, we must evaluate how different chiral amines and solvent polarities impact the thermodynamic stability of the salt lattice. Below is a comparative matrix demonstrating the causality between experimental choices and resolution efficiency.

Resolving AgentSolvent SystemMolar Eq.Yield (%)ee (%)Mechanistic Observation
(S)-α-MethylbenzylamineEtOAc / EtOH (9:1)1.03582Rapid cooling induced kinetic co-precipitation.
(S)-α-Methylbenzylamine EtOAc / EtOH (9:1) 0.5 42 96 Half-resolution suppressed unwanted salt formation.
CinchonidineAcetone / H₂O (95:5)1.0N/AN/ASevere LLPS (oiling out) above monotectic point.
(1R,2S)-EphedrineIsopropanol1.02899High thermodynamic purity, but excessive solubility.

Troubleshooting Guides & FAQs

Q1: Why does my (5-Methyl-2-thienyl) succinic acid mixture form a thick oil instead of crystallizing, and how do I fix it? A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS).

  • Causality: Oiling out occurs when the crystallization temperature is higher than the melting point of the solvated diastereomeric salt, or when the initial supersaturation is pushed too high[1]. Instead of nucleating into an ordered crystal lattice, the solute separates as a dense, disordered liquid phase[2].

  • Solution: Do not attempt to crash the product out by rapid cooling. First, dilute the solution to reduce the supersaturation level[3]. Second, adjust your solvent system by adding a co-solvent (like ethanol) to alter the solubility curve. Finally, identify the monotectic temperature (the point below which the oil solidifies) and introduce seed crystals only when the solution is cooled below this threshold[1].

Q2: My first-crop crystals have a low enantiomeric excess (<85% ee). How can I selectively enhance the purity without losing all my yield? A2: Low ee in the initial crop is almost always a kinetic problem, not a thermodynamic one.

  • Causality: If you cool the solution too rapidly, the system does not have time to discriminate between the two diastereomers. The more soluble, unwanted diastereomeric salt gets kinetically trapped and co-precipitates within the crystal lattice of the desired salt[3][4].

  • Solution: Implement Ostwald ripening (aging). Hold the crystallization suspension at a temperature just below the solubility limit for 4–12 hours with moderate agitation. This allows the smaller, kinetically formed impure crystals to redissolve and reprecipitate onto the larger, thermodynamically stable (and purer) crystals[4]. Alternatively, switch to a half-resolution method by using only 0.5 equivalents of the resolving agent. This ensures the resolving agent is completely consumed by the less soluble enantiomer, leaving the unwanted enantiomer in solution as a free acid[5].

Q3: I have achieved >98% ee, but my overall yield is unacceptably low (<20%). How can I shift the thermodynamic balance? A3: Yield in classical resolution is fundamentally limited by the eutectic composition of the diastereomeric mixture[6].

  • Causality: If the eutectic point is highly skewed, a large portion of your desired enantiomer will remain dissolved in the mother liquor alongside the unwanted enantiomer to satisfy the thermodynamic phase equilibrium[6].

  • Solution: You must alter the phase diagram. This can be achieved by changing the solvent system to one where the solubility difference between the two salts is maximized (e.g., switching from pure Isopropanol to an EtOAc/EtOH gradient). You can also utilize a careful anti-solvent addition (e.g., adding heptane dropwise to an EtOAc solution) to force the remaining desired salt out of the mother liquor, though this must be done slowly to prevent a sudden drop in ee[7].

Validated Experimental Protocol: Half-Resolution Method

This self-validating protocol utilizes 0.5 equivalents of (S)-α-methylbenzylamine ((S)-α-MBA) to maximize ee by preventing the thermodynamic formation of the unwanted diastereomeric salt.

Phase 1: Diastereomeric Salt Formation

  • Dissolution: Suspend 10.0 g (46.7 mmol) of racemic (5-Methyl-2-thienyl) succinic acid in 100 mL of Ethyl Acetate (EtOAc) and 10 mL of Ethanol (EtOH) in a 250 mL jacketed reactor.

  • Heating: Heat the suspension to 65°C under continuous stirring (250 rpm) until a completely clear solution is achieved. (Validation Check: If the solution is cloudy, add EtOH in 1 mL increments until clear to ensure no undissolved racemate acts as a false seed).

  • Agent Addition: Slowly add 2.83 g (23.35 mmol, 0.5 eq) of (S)-α-MBA dropwise over 15 minutes. Maintain the temperature at 65°C for an additional 30 minutes to ensure complete salt formation.

Phase 2: Controlled Crystallization 4. Cooling Ramp: Program the reactor to cool from 65°C to 45°C at a slow rate of 0.2°C/min. 5. Seeding: At 45°C, pause the cooling and introduce 50 mg of enantiopure (S)-α-MBA salt seeds. Hold at 45°C for 1 hour to establish the crystal bed and prevent oiling out. 6. Aging (Ostwald Ripening): Resume cooling to 20°C at 0.1°C/min. Once at 20°C, allow the suspension to age with stirring for 6 hours. (Validation Check: Sample the slurry and check the mother liquor via chiral HPLC; the ee of the solid should be >95% at this stage).

Phase 3: Isolation and Acidification 7. Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with 15 mL of ice-cold EtOAc to remove residual mother liquor. Dry under a vacuum at 40°C. 8. Acidification: Suspend the dried salt in 50 mL of Deionized Water. Slowly add 2M HCl dropwise until the aqueous phase reaches pH 1.0. (Validation Check: The pH must be strictly ≤1.0 to ensure the complete protonation of the carboxylate groups and liberation of the chiral amine). 9. Extraction: Extract the liberated aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield enantiopure (5-Methyl-2-thienyl) succinic acid.

References

  • National Institutes of Health (NIH). "Strategies for chiral separation: from racemate to enantiomer." PMC.[Link]

  • Google Patents. "Succinate and fumarate acid addition salts of piperazine derivatives useful as glycosidase inhibitors."
  • ACS Publications. "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen." Organic Process Research & Development.[Link]

  • ResearchGate. "Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water."[Link]

  • ACS Publications. "Enantioenrichment by Crystallization." Organic Process Research & Development.[Link]

Sources

Reference Data & Comparative Studies

Comparative

In-Depth Mass Spectrometry Comparison Guide: Resolving (5-Methyl-2-thienyl) Succinic Acid Isomers

As a Senior Application Scientist in drug development, I frequently encounter the analytical bottleneck of resolving isobaric and isomeric compounds. (5-Methyl-2-thienyl) succinic acid is a highly specific pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter the analytical bottleneck of resolving isobaric and isomeric compounds. (5-Methyl-2-thienyl) succinic acid is a highly specific pharmacophore scaffold, and distinguishing between its positional isomers (e.g., 5-methyl vs. 4-methyl) and stereoisomers (R vs. S enantiomers) is critical for pharmacokinetic profiling.

This guide objectively compares the performance of Standard Q-TOF MS/MS against advanced Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) for the structural elucidation and differentiation of these isomers. By understanding the mechanistic causality behind the fragmentation, we can build a self-validating analytical system.

Mechanistic Principles of Fragmentation

To compare analytical methodologies, we must first establish the baseline chemical logic of how (5-Methyl-2-thienyl) succinic acid (Exact Mass: 214.03 Da) fragments under Collision-Induced Dissociation (CID).

The Succinic Acid Core (Negative Ion Mode)

In negative Electrospray Ionization (ESI-), the molecule readily deprotonates to form the [M-H]⁻ precursor at m/z 213. The causality behind its fragmentation is driven by the proximity of the two carboxyl groups. Upon collisional activation, the molecule undergoes a highly favorable dehydration (-18 Da) to form a stable cyclic anhydride intermediate at m/z 195. Further energy input forces the expulsion of carbon dioxide (-44 Da) and carbon monoxide (-28 Da), yielding m/z 169 and 167, respectively. This behavior is a universal hallmark of.

The Thiophene Ring (Positive Ion Mode)

In positive mode (ESI+), the [M+H]⁺ precursor appears at m/z 215. The fragmentation here is dominated by the Thiophene Ring Fragmentation (TRF) process. The 5-methyl-2-thienyl moiety acts as a powerful electron sink. Alpha-cleavage at the succinic acid attachment point results in the formation of a highly stable thiopyrylium cation at m/z 97. This stability arises from the ring expansion of the methylthiophene radical cation, a mechanism thoroughly documented in .

Fragmentation_Pathways cluster_neg Negative Mode (ESI-) : Succinic Acid Backbone Cleavage cluster_pos Positive Mode (ESI+) : Thiophene Ring Fragmentation M_neg [M-H]⁻ m/z 213 F1_neg [M-H - H₂O]⁻ m/z 195 (Cyclic Anhydride) M_neg->F1_neg -H₂O (-18 Da) F2_neg [M-H - CO₂]⁻ m/z 169 M_neg->F2_neg -CO₂ (-44 Da) F3_neg [M-H - H₂O - CO]⁻ m/z 167 F1_neg->F3_neg -CO (-28 Da) M_pos [M+H]⁺ m/z 215 F1_pos Thiopyrylium Cation m/z 97 M_pos->F1_pos α-Cleavage & Ring Expansion F2_pos [M+H - H₂O]⁺ m/z 197 M_pos->F2_pos -H₂O (-18 Da)

Figure 1: Proposed MS/MS fragmentation pathways for (5-Methyl-2-thienyl) succinic acid.

Methodology Comparison: Standard MS/MS vs. TIMS-MS

When analyzing a mixture of (5-Methyl-2-thienyl) succinic acid isomers, we must evaluate the capability of our analytical platforms.

Standard Q-TOF MS/MS is highly effective at distinguishing positional isomers. For instance, comparing 2-(5-Methyl-2-thienyl)succinic acid with 2-(4-Methyl-2-thienyl)succinic acid reveals distinct spectral ratios. The 5-methyl isomer easily forms the m/z 97 thiopyrylium ion due to direct hyperconjugation. Conversely, the 4-methyl isomer struggles to stabilize this expanded ring, instead showing a higher propensity for radical methyl loss (-15 Da) to yield a thienyl cation at m/z 82.

However, Standard MS/MS completely fails at resolving stereoisomers (the R and S enantiomers), as they possess identical internal energies and yield indistinguishable CID spectra.

TIMS-MS (Trapped Ion Mobility Spectrometry) introduces an orthogonal separation dimension. By measuring the of the gas-phase ions, TIMS can separate the R and S enantiomers based on their three-dimensional folding in the drift tube, even when their m/z and fragmentation patterns are identical.

Quantitative Isomeric Resolution Data

The table below summarizes the comparative performance of both methodologies across different isomer types.

Isomer TypeCompound VariantPrecursor m/z [M-H]⁻Diagnostic Fragments (m/z)CCS Value (Ų)Resolution Platform Required
Positional 2-(5-Methyl-2-thienyl)succinic acid213.02195, 169, 97 (High Yield)~142.5Standard Q-TOF MS/MS
Positional 2-(4-Methyl-2-thienyl)succinic acid213.02195, 169, 82 (High Yield)~143.1Standard Q-TOF MS/MS
Stereoisomer (R)-2-(5-Methyl-2-thienyl)succinic acid213.02195, 169, 97~142.5 TIMS-MS / Chiral LC
Stereoisomer (S)-2-(5-Methyl-2-thienyl)succinic acid213.02195, 169, 97~145.2 TIMS-MS / Chiral LC

Note: CCS values are representative benchmarks based on ion mobility behavior of similarly sized thiophene-carboxylic acid derivatives.

Self-Validating Experimental Protocol: LC-IM-MS/MS

To ensure absolute trustworthiness in your structural assignments, the following protocol integrates Chiral LC with TIMS-MS. This creates a self-validating system where retention time (RT), CCS, and MS/MS spectra act as three independent verification pillars.

Step-by-Step Methodology

Step 1: Sample Preparation & System Suitability

  • Reconstitute the isomer mixture in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Self-Validation Check: Inject a solvent blank to ensure no carryover of the highly retentive thiophene compounds. Follow with a System Suitability Test (SST) using a known standard to verify mass accuracy (<2 ppm error).

Step 2: Chiral Chromatographic Separation

  • Utilize a Chiralpak IC column (150 mm × 4.6 mm, 3 µm) to provide baseline separation of the R and S enantiomers prior to MS introduction.

  • Run an isocratic elution using Hexane/Isopropanol/TFA (80:20:0.1 v/v/v) at a flow rate of 0.5 mL/min.

Step 3: TIMS-TOF MS/MS Acquisition

  • Operate the ESI source in both positive and negative polarity switching modes. Capillary voltage: 3.5 kV (Pos) / 3.0 kV (Neg).

  • Set the TIMS analyzer to scan a mobility range (1/K0) of 0.4 to 1.0 V·s/cm².

  • Apply a stepped Collision Energy (CE) ramp from 15 eV to 35 eV. Causality: Low CE (15 eV) captures the delicate dehydration of the succinic acid (-18 Da), while high CE (35 eV) forces the thiophene ring expansion (m/z 97).

Step 4: Data Processing & Orthogonal Validation

  • Extract the Extracted Ion Chromatograms (EIC) for m/z 213.02.

  • Validate the identity of each peak by confirming that the measured CCS value matches the theoretical library value within a <1% Relative Standard Deviation (RSD).

Analytical_Workflow Prep Sample Prep (Isomer Mix) LC Chiral UHPLC Separation Prep->LC ESI ESI Source (+/- Modes) LC->ESI TIMS TIMS (CCS Resolution) ESI->TIMS MSMS Q-TOF MS/MS (CID Fragmentation) TIMS->MSMS Data Data Analysis (Isomer ID) MSMS->Data

Figure 2: Self-validating LC-IM-MS/MS workflow for resolving isobaric and stereoisomeric species.

References

  • Upadhyaya, H. P., et al. "Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study." Rapid Communications in Mass Spectrometry, PubMed (NIH). Available at:[Link]

  • Okahashi, N., et al. "Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS." Metabolites, PubMed Central (NIH). Available at:[Link]

  • Zhang, Y., et al. "Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry." Analytical Chemistry, PubMed (NIH). Available at:[Link]

  • Barron, A. R., et al. "Mass Spectrometry - Fragmentation Patterns." Physical Methods in Chemistry and Nano Science, Chemistry LibreTexts. Available at:[Link]

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